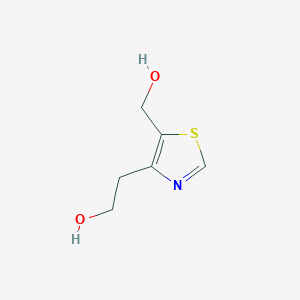
4-Thiazoleethanol,5-(hydroxymethyl)-
Vue d'ensemble
Description
4-Thiazoleethanol,5-(hydroxymethyl)- is a sulfur-containing heterocyclic compound . It is reported to occur in Comté cheese and Panax ginseng . It was isolated from the ether-soluble alkaloidal fraction of Panax ginseng .
Synthesis Analysis
The synthesis of 4-Thiazoleethanol,5-(hydroxymethyl)- involves the reaction of 4-Methyl-5-thiazoleethanol with 4-ethyloctanoyl chloride to yield 4-methyl-5-thiazoleethanol 4-ethyloctanoate, a sulfur-containing flavor compound .Molecular Structure Analysis
The molecular formula of 4-Thiazoleethanol,5-(hydroxymethyl)- is C6H9NO2S . The IUPAC Standard InChI is InChI=1S/C6H9NOS/c1-5-6 (2-3-8)9-4-7-5/h4,8H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Thiazoleethanol,5-(hydroxymethyl)- include a boiling point of 135 °C/7 mmHg, a refractive index of n20/D 1.550, and a density of 1.196 g/mL at 25 °C . It is soluble in alcohol, benzene, chloroform, diethyl ether/hexanes, and water .Safety and Hazards
4-Thiazoleethanol,5-(hydroxymethyl)- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off immediately with plenty of water .
Propriétés
Numéro CAS |
480449-72-7 |
|---|---|
Formule moléculaire |
C6H9NO2S |
Poids moléculaire |
159.21 g/mol |
Nom IUPAC |
2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2 |
Clé InChI |
MOGPZTDHHVQCFM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(S1)CO)CCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-2-oxazolyl]methylphthalimide](/img/structure/B8717847.png)
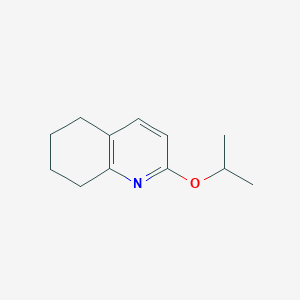

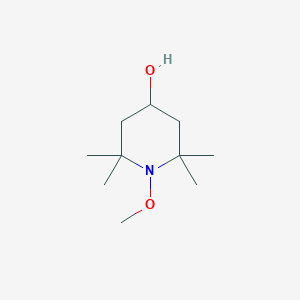

![(2,2-Difluoro-benzo[1,3]dioxol-4-yl)hydrazine](/img/structure/B8717903.png)

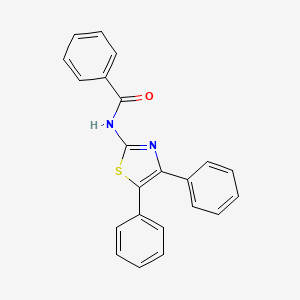
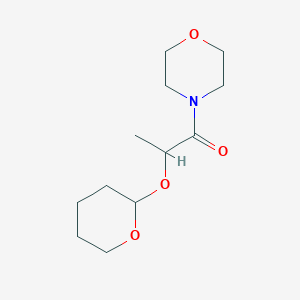
![5-Formyl-2-methylthiazolo[5,4-b]pyridine](/img/structure/B8717921.png)

![4-hydroxy-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B8717940.png)
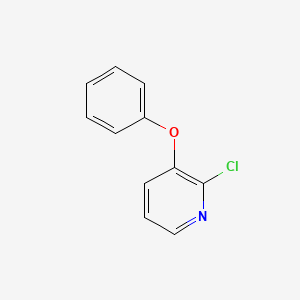
![2-Ethoxycarbonylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B8717955.png)